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Compound of Interest

Compound Name: Daturametelin I

Cat. No.: B1162029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico analysis of

Daturametelin I, a natural compound with significant therapeutic potential. This document

details the molecular docking protocols to study its interaction with various protein targets

implicated in cancer and inflammation, summarizing key quantitative data and visualizing

relevant biological pathways.

Introduction to Daturametelin I and Molecular
Docking
Daturametelin I is a withanolide, a group of naturally occurring steroids isolated from plants of

the Solanaceae family, such as Datura metel. It has demonstrated promising anti-proliferative

and anti-inflammatory activities[1]. Molecular docking is a computational technique that predicts

the preferred orientation of one molecule to a second when bound to each other to form a

stable complex. This method is instrumental in drug discovery for predicting the binding affinity

and interaction of a ligand, such as Daturametelin I, with its protein target.

Identified Protein Targets for Daturametelin I
Computational studies have identified several potential protein targets for Daturametelin I,
primarily in the areas of oncology and immunology.
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MEILB2-BRCA2 Complex: This complex is crucial for meiotic recombination, and its

dysregulation has been implicated in cancer development[2][3]. Molecular docking studies

have explored the interaction between Daturametelin I and the MEILB2-BRCA2

complex[4].

Estrogen Receptor Alpha (ERα): A key driver in the majority of breast cancers[1][5]. The

binding of Daturametelin I to ERα has been investigated to assess its potential as an

endocrine therapeutic agent.

Inflammatory Targets:

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to systemic

inflammation[6][7][8]. The inhibition of TNF-α is a therapeutic strategy for various

inflammatory diseases.

Interleukin-6 (IL-6): Another critical cytokine involved in inflammation and the acute phase

response[9][10].

Quantitative Data Summary
The following table summarizes the binding affinities of Daturametelin I and related

compounds with their respective protein targets as reported in the literature. Lower binding

energy values indicate a higher binding affinity.
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Ligand Target Protein PDB ID
Binding
Affinity
(kcal/mol)

Reference

Daturametelin MEILB2-BRCA2 7LDG -7.5 [4]

Withametelin

(related

withanolide)

Estrogen

Receptor (ERα)
3ERT -10.69 [11]

Daturametelin B

(related

compound)

TNF-α 2AZ5 -11.40 [6]

12α-

hydroxydaturame

telin B

TNF-α 2AZ5 -10.70 [6]

Daturametelin B

(related

compound)

IL-6 1ALU Not Reported

Experimental Protocols
This section provides a generalized, detailed protocol for performing molecular docking studies

with Daturametelin I using AutoDock, a widely used open-source docking software. This

protocol can be adapted for the specific protein targets listed above.

Protocol 1: Molecular Docking of Daturametelin I
1. Preparation of the Target Protein:

Objective: To prepare the protein structure for docking by removing unwanted molecules and

adding necessary atoms.

Procedure:

Download the 3D crystal structure of the target protein (e.g., from the Protein Data Bank -

RCSB PDB).
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Using molecular visualization software (e.g., PyMOL, Discovery Studio), remove water

molecules, ions, and any co-crystallized ligands from the protein structure.

Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.

Assign Kollman charges to the protein atoms.

Save the prepared protein structure in PDBQT format, which is required by AutoDock.

2. Preparation of the Ligand (Daturametelin I):

Objective: To prepare the 3D structure of Daturametelin I for docking.

Procedure:

Obtain the 3D structure of Daturametelin I from a chemical database like PubChem.

If necessary, use a chemical drawing tool to create the structure and save it in a standard

format (e.g., MOL, SDF).

Use AutoDockTools to define the rotatable bonds in the ligand to allow for conformational

flexibility during docking.

Assign Gasteiger charges to the ligand atoms.

Save the prepared ligand in PDBQT format.

3. Grid Box Generation:

Objective: To define the active site or binding pocket on the target protein where the docking

simulation will be performed.

Procedure:

Load the prepared protein PDBQT file into AutoDockTools.

Identify the binding site. This can be based on the location of a co-crystallized ligand or

predicted using binding site prediction tools.
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Define the dimensions and center of a 3D grid box that encompasses the entire binding

site. A typical grid size is 60x60x60 points with a spacing of 0.375 Å.

Generate the grid parameter file (.gpf) which contains the information about the grid box

and the atom types for which affinity maps will be calculated.

Run AutoGrid to generate the affinity maps for different atom types.

4. Running the Docking Simulation:

Objective: To perform the docking of Daturametelin I into the defined grid box on the target

protein.

Procedure:

Prepare a docking parameter file (.dpf) in AutoDockTools. This file specifies the protein

and ligand PDBQT files, the grid parameter file, and the docking algorithm parameters.

The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock. Set

the number of GA runs (e.g., 100) and other parameters like population size and number

of evaluations.

Execute the docking simulation using the AutoDock program.

5. Analysis of Docking Results:

Objective: To analyze the docked conformations and binding energies.

Procedure:

The results of the docking simulation are saved in a docking log file (.dlg).

Analyze the .dlg file to view the binding energies and root-mean-square deviation (RMSD)

values for each docked conformation.

The conformation with the lowest binding energy is typically considered the most favorable

binding pose.
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Visualize the protein-ligand interactions of the best-docked pose using software like

PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and

other non-covalent interactions.

Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways associated with the identified

protein targets and the general workflow for molecular docking.
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Caption: Molecular Docking Workflow.
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Caption: Estrogen Receptor Signaling Pathway.
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Caption: TNF-α Signaling Pathway.

Conclusion
The in silico molecular docking studies of Daturametelin I have provided valuable insights into

its potential mechanisms of action against cancer and inflammatory diseases. The data

suggests that Daturametelin I has a strong binding affinity for key protein targets, making it a

promising candidate for further drug development. The protocols and information provided

herein serve as a guide for researchers to conduct their own computational analyses and to

further explore the therapeutic potential of this natural compound. Experimental validation of

these computational findings is a crucial next step in the drug discovery pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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